Caspase-8 Inhibitor II
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Overview
Description
Caspase-8 Inhibitor II is a potent, cell-permeable, and irreversible inhibitor of caspase-8, a cysteine protease involved in apoptosis and inflammation. This compound is primarily used in cancer research due to its ability to control the biological activity of caspase-8 .
Preparation Methods
The synthesis of Caspase-8 Inhibitor II involves the preparation of Z-IETD-FMK (Z-Ile-Glu(OMe)-Thr-Asp(OMe)-CH₂F). The synthetic route typically includes the following steps:
Protection of amino acids: The amino acids are protected using suitable protecting groups to prevent unwanted reactions.
Coupling reactions: The protected amino acids are coupled using peptide coupling reagents.
Deprotection: The protecting groups are removed to yield the desired peptide sequence.
Fluoromethyl ketone addition: The peptide is then reacted with fluoromethyl ketone to form the final product.
Chemical Reactions Analysis
Caspase-8 Inhibitor II undergoes several types of chemical reactions:
Substitution reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and reduction: The compound may undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include peptide coupling reagents, protecting group reagents, and fluoromethyl ketone. The major products formed from these reactions are the desired peptide sequences and the final inhibitor compound.
Scientific Research Applications
Caspase-8 Inhibitor II has a wide range of scientific research applications:
Cancer research: It is used to study the role of caspase-8 in apoptosis and to develop potential cancer therapies.
Inflammation studies: The compound is used to investigate the role of caspase-8 in inflammatory responses.
Neurodegenerative diseases: Research on caspase-8 inhibitors includes their potential use in treating neurodegenerative diseases such as Alzheimer’s disease.
Virology: This compound has been shown to inhibit influenza virus-induced apoptosis in HeLa cells.
Mechanism of Action
Caspase-8 Inhibitor II exerts its effects by irreversibly binding to the active site of caspase-8, thereby inhibiting its protease activity. This inhibition prevents the cleavage of caspase-8 substrates, which are involved in the apoptotic and inflammatory pathways . The molecular targets of this compound include caspase-8 and granzyme B .
Comparison with Similar Compounds
Caspase-8 Inhibitor II can be compared with other caspase inhibitors such as:
Caspase-8 Inhibitor I: Another potent inhibitor of caspase-8, but with different chemical properties and applications.
Granzyme B Inhibitor III: Inhibits both caspase-8 and granzyme B, similar to this compound.
Z-VAD-FMK: A broad-spectrum caspase inhibitor that inhibits multiple caspases, including caspase-8.
This compound is unique due to its high specificity and irreversible binding to caspase-8, making it a valuable tool in apoptosis and inflammation research .
Properties
Molecular Formula |
C30H43FN4O11 |
---|---|
Molecular Weight |
654.7 g/mol |
IUPAC Name |
methyl (4R)-5-[[(2S,3R)-1-[[(3R)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2R,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20+,21+,25+,26-/m0/s1 |
InChI Key |
PHLCQASLWHYEMX-RBMJUQRSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)N[C@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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